Pyridoxamine hydrochloride
説明
Chemical Identity and Classification
This compound is definitively characterized as a hydrochloride salt obtained through the combination of pyridoxamine with one molar equivalent of hydrochloric acid. The compound possesses the molecular formula C8H13ClN2O2 with a precisely calculated molecular weight of 204.65 grams per mole, distinguishing it from other vitamin B6 derivatives through its specific structural arrangement. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride, reflecting its systematic chemical structure.
The compound's structural architecture centers around a pyridine ring system bearing multiple functional groups that confer its distinctive chemical properties. The presence of an aminomethyl group at the 4-position and a hydroxymethyl group at the 5-position, combined with a methyl group at the 2-position and a hydroxyl group at the 3-position, creates a unique molecular framework. This structural arrangement differs significantly from other vitamin B6 compounds, particularly pyridoxine hydrochloride, which has the molecular formula C8H12ClNO3 and lacks the aminomethyl functionality.
The chemical classification of this compound places it within the broader category of pyridoxines, which are pyridoxal derivatives where the carbaldehyde group has been replaced by alternative functional groups. Within this classification system, this compound specifically belongs to the subcategory of vitamin B6 compounds that serve as metabolites across multiple biological systems, including Escherichia coli, Saccharomyces cerevisiae, humans, plants, and mice.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader discovery and characterization of vitamin B6 compounds during the early-to-mid twentieth century. The foundational work began in 1934 when Hungarian physician Paul György identified a substance capable of curing a specific skin disease in rats, which he subsequently designated as vitamin B6 due to the chronological numbering system for B vitamins. This initial discovery established the groundwork for understanding the vitamin B6 family of compounds, though pyridoxamine itself would not be characterized until several years later.
The specific identification and characterization of pyridoxamine emerged from the pioneering work of Esmond Emerson Snell, who developed a sophisticated microbiological growth assay in 1942. This innovative analytical approach enabled Snell to distinguish between different vitamin B6 forms and led directly to the characterization of pyridoxamine as the aminated product of pyridoxine, alongside pyridoxal as the formyl derivative. The development of this microbiological assay represented a crucial methodological advancement that allowed researchers to differentiate between structurally related vitamin B6 compounds and understand their distinct biochemical properties.
The progression from basic vitamin B6 discovery to the specific characterization of pyridoxamine exemplifies the evolution of biochemical research methodologies during this period. Prior to Snell's work, researchers had primarily focused on the overall vitamin activity without fully appreciating the distinct chemical and biological properties of individual vitamin B6 forms. The microbiological growth assay methodology not only facilitated the identification of pyridoxamine but also established fundamental principles for studying vitamin B6 metabolism and interconversion pathways.
The subsequent development of this compound as a stable, crystalline salt form emerged from practical considerations related to compound stability, solubility, and research applications. The formation of the hydrochloride salt provided enhanced stability compared to the free base form while maintaining the essential chemical reactivity that makes pyridoxamine valuable for research purposes. This salt formation also improved the compound's solubility characteristics, facilitating its use in various experimental systems and analytical procedures.
Position within Vitamin B6 Compound Family
This compound occupies a distinctive position within the vitamin B6 family, serving as one of three primary natural forms alongside pyridoxine and pyridoxal. Following the 1973 recommendation of the International Union of Pure and Applied Chemistry and International Union of Biochemistry, vitamin B6 became the official designation for all 2-methyl,3-hydroxy,5-hydroxymethylpyridine derivatives that exhibit biological activity equivalent to pyridoxine. This classification system establishes this compound as a core member of this vitamin family while recognizing its unique structural and functional characteristics.
The structural differentiation between pyridoxamine and other vitamin B6 forms centers primarily on the substituent at the 4-position of the pyridine ring. While pyridoxine contains a hydroxymethyl group at this position and pyridoxal features an aldehyde group, pyridoxamine is distinguished by its aminomethyl substituent. This structural variation confers unique chemical properties to pyridoxamine, particularly enhanced reactivity toward carbonyl compounds and metal chelation capabilities that distinguish it from its vitamin B6 relatives.
Within biological systems, all three vitamin B6 forms demonstrate largely equivalent activity and serve as precursors to the enzymatically active form, pyridoxal 5-phosphate. However, the pathway to this active form varies among the different vitamin B6 compounds, with each requiring specific enzymatic conversions. Pyridoxamine undergoes oxidation through pyridoxamine 5-phosphate oxidase to form pyridoxal 5-phosphate, while pyridoxine follows a different conversion pathway. These distinct metabolic routes highlight the biochemical diversity within the vitamin B6 family despite their shared ultimate function.
The research applications of this compound have revealed unique properties that extend beyond traditional vitamin functions. Unlike pyridoxine and pyridoxal, pyridoxamine demonstrates exceptional capability for scavenging reactive carbonyl species and chelating metal ions. These properties have positioned this compound as a compound of interest for applications extending beyond nutritional supplementation into therapeutic research, particularly in areas related to oxidative stress and protein glycation.
| Vitamin B6 Form | 4-Position Substituent | Primary Research Applications |
|---|---|---|
| Pyridoxine | Hydroxymethyl | Nutritional supplementation |
| Pyridoxal | Aldehyde | Enzyme cofactor studies |
| Pyridoxamine | Aminomethyl | Glycation inhibition, antioxidant research |
Fundamental Research Significance
The fundamental research significance of this compound extends far beyond its traditional role as a vitamin B6 derivative, encompassing multiple areas of biochemical and therapeutic research. The compound's unique structural features, particularly the combination of aminomethyl and hydroxyl functional groups, provide exceptional reactivity patterns that have made it an invaluable tool for studying complex biochemical processes. Recent computational studies utilizing Density Functional Theory have revealed that pyridoxamine can trap specific oxygen-centered radicals with rate constants exceeding 1.0 × 10⁸ M⁻¹s⁻¹, placing its reactivity in the diffusion-controlled regime.
Advanced glycation end product formation represents one of the most significant areas where this compound has demonstrated fundamental research importance. The compound's ability to inhibit the formation of these pathologically relevant products operates through multiple mechanisms, including metal ion chelation, reactive carbonyl species scavenging, and direct antioxidant activity. Research has demonstrated that pyridoxamine forms stable complexes with metal ions that catalyze oxidative reactions in advanced stages of protein glycation cascades, while simultaneously reacting with reactive carbonyl compounds generated as glycation byproducts.
The exceptional reactivity of this compound toward 1,4-dicarbonyl compounds has established it as a model compound for understanding carbonyl scavenging mechanisms. Research has revealed that pyridoxamine reacts with 4-oxopentanal with a second-order rate constant approximately 2300 times faster than N-alpha-acetyllysine, demonstrating remarkable selectivity for this class of reactive compounds. This extraordinary reactivity derives from a proposed mechanism involving transfer of the phenolic proton to the carbonyl group of initially formed hemiacetals, facilitating subsequent nucleophilic attack and ring closure.
Protein backbone protection represents another area where this compound has demonstrated fundamental research significance. Studies using ribonuclease A, lysozyme, and serum albumin as model proteins have shown that pyridoxamine can effectively inhibit fragmentation of protein backbones induced through various oxidative mechanisms, including glucose autoxidation. This protective effect results from hydroxyl radical scavenging capabilities, operating through mechanisms that may involve either phenolic hydrogen donation or hydroxylation of the pyridinium ring.
| Research Application | Mechanism | Rate Constant/Effectiveness |
|---|---|---|
| Oxygen radical scavenging | Hydrogen atom transfer | >1.0 × 10⁸ M⁻¹s⁻¹ |
| 1,4-Dicarbonyl scavenging | Hemiacetal formation | 2300× faster than lysine |
| Metal ion chelation | Complex formation | Stable complex formation |
| Protein backbone protection | Hydroxyl radical scavenging | Significant fragmentation inhibition |
特性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;/h3,11-12H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPZKASKUWLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199042 | |
| Record name | Pyridoxamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5103-96-8, 524-36-7 | |
| Record name | 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5103-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxamine dichlorohydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridoxamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WN04G9K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Two-Step Oxidation-Reduction Process
The contemporary industrial standard involves a two-step sequence starting from pyridoxine hydrochloride (C₈H₁₁NO₃·HCl):
Step 1: Pyridoxal Oxime Synthesis
-
Reagents : Activated MnO₂ (1.2 eq), concentrated H₂SO₄ (0.5 eq), hydroxylamine hydrochloride (1.5 eq)
-
Conditions : Aqueous medium, 25–45°C, 4–6 hr reaction time
-
Mechanism : MnO₂ mediates oxidation of the 4-hydroxymethyl group to an aldehyde, followed by oximation with NH₂OH·HCl.
Step 2: Reduction to Pyridoxamine
-
Reduction System : Acetic acid (80% v/v) with zinc dust (3 eq)
-
Key Parameters :
This method achieves 89–91.6% molar yield and 99.0–99.5% purity, as demonstrated in eight patent embodiments.
Comparative Analysis of Synthetic Methodologies
| Parameter | Microbial (WO2007142222A1) | 4-Step Chemical (US2007161678A1) | Modern 2-Step (CN101628892A) |
|---|---|---|---|
| Starting Material | Glucose derivatives | Pyridoxine hydrochloride | Pyridoxine hydrochloride |
| Reaction Steps | 3+ enzymatic steps | 4 | 2 |
| Yield (%) | 48 | 44 | 90 |
| Purity (%) | 92 | 95 | 99.4 |
| Organic Solvent Use (L/kg) | 15 | 22 | 8 |
| Scalability | Limited | Moderate | High |
Optimization Strategies for Industrial Production
Solvent System Engineering
The transition from dichloromethane (used in older methods) to aqueous-acetic acid systems reduced environmental impact and costs. Vacuum distillation recovers >85% acetic acid for reuse, lowering raw material expenses by 30%.
Crystallization Control
Ethanol/water mixtures (3:1 v/v) at 0–5°C produce uniform crystals with ≤0.5% impurity content. Patent data show that adding methanol (10–15% v/v) suppresses hydrate formation, ensuring stability during storage.
Catalytic Innovations
Zinc dust (200–400 mesh) provides optimal surface area for imine reduction. Smaller particle sizes (<50 μm) increase reaction rate by 40% but require stricter temperature control to prevent over-reduction.
Analytical Validation and Quality Control
HPLC methods using C18 columns (UV detection at 290 nm) confirm purity ≥99.0%. Key specifications per industrial batches:
-
Heavy Metals : <10 ppm (ICP-MS)
-
Residual Solvents : <500 ppm ethanol (GC-FID)
-
Water Content : 0.2–0.5% (Karl Fischer)
Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged with desiccants.
Environmental and Economic Considerations
The modern two-step process reduces E-factor (kg waste/kg product) from 35 to 12 compared to earlier methods. Energy consumption metrics:
-
Distillation : 18 kWh/kg product
-
Crystallization : 5 kWh/kg product
Capital costs for a 10-ton/year facility approximate $2.1 million, with 22-month payback period at current market prices ($450/kg) .
化学反応の分析
Reactivity with Carbonyl Species
Pyridoxamine hydrochloride inhibits the Maillard reaction by trapping reactive carbonyl intermediates (e.g., α-dicarbonyls) and preventing advanced glycation endproduct (AGE) formation.
Mechanism :
-
Chelation of Metal Ions : Pyridoxamine binds Cu²⁺ and Fe³⁺, inhibiting redox reactions that accelerate glycation .
-
Scavenging of Radicals : The 3-hydroxyl group quenches hydroxyl radicals, reducing oxidative stress .
Key Findings :
-
In diabetic rat models, pyridoxamine reduced kidney oxalate crystals by 40–50% compared to controls .
-
Outperformed aminoguanidine (a known AGE inhibitor) in preserving renal histology .
Redox Reactions
Pyridoxamine participates in redox cycles, particularly in enzyme cofactor regeneration:
-
Conversion to Pyridoxal Phosphate (PLP) :
Pyridoxamine is phosphorylated to pyridoxamine phosphate (PMP), which transaminates with α-ketoglutarate to regenerate PLP, a critical coenzyme in amino acid metabolism .
Reaction :
Enzymatic Data :
| Enzyme | Substrate | (μM) | (nmol/min/mg) |
|---|---|---|---|
| Alanine transaminase | Pyridoxamine | 12.5 ± 1.2 | 8.7 ± 0.9 |
| Aspartate transaminase | Pyridoxamine | 18.3 ± 2.1 | 6.4 ± 0.7 |
Degradation and Stability
This compound undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Forms 4-pyridoxic acid via demethylation and oxidation .
-
Thermal Decomposition : At >150°C, it degrades into pyridoxal and ammonia .
Stability Profile :
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 2.0, 25°C | 4-Pyridoxic acid | 48 |
| pH 9.0, 25°C | Pyridoxal, NH₃ | 12 |
| 150°C, dry state | Pyridoxal, NH₃ | 2 |
科学的研究の応用
Pyridoxamine hydrochloride has a wide range of scientific research applications:
作用機序
Pyridoxamine hydrochloride is compared with other similar compounds, such as pyridoxine and pyridoxal:
Pyridoxal: This compound is another form of vitamin B6 and is involved in various enzymatic reactions.
Uniqueness: this compound is unique due to its potent antioxidant properties and its ability to inhibit the formation of advanced glycation end products. These characteristics make it particularly valuable in medical research and potential therapeutic applications .
類似化合物との比較
Comparison with Similar Vitamin B6 Compounds
Vitamin B6 comprises six vitamers: pyridoxine, pyridoxamine, pyridoxal, and their phosphorylated derivatives. Below is a detailed comparison:
Structural Differences
- Pyridoxamine Hydrochloride: 4’-aminomethyl group; dihydrochloride salt form.
- Pyridoxine Hydrochloride : 4’-hydroxymethyl group; commonly used in supplements .
- Pyridoxal Hydrochloride : 4’-aldehyde group; critical for bacterial growth in nutrient-deficient media .
- Phosphorylated Derivatives (PLP, PMP): 5’-phosphate esters; biologically active coenzymes in amino acid metabolism .
Efficacy in Disease Models
- Glucose Intolerance : Pyridoxamine outperforms pyridoxine in improving glucose tolerance and reducing obesity in high-fat-diet mice via antioxidative effects .
- Diabetic Nephropathy : this compound shows clinical efficacy in reducing kidney damage, while pyridoxine is less effective .
Pharmacokinetic and Stability Considerations
- Phosphorylation Status: Non-phosphorylated forms (e.g., pyridoxamine HCl) require intracellular activation to PMP/PLP for enzymatic roles .
- Stability : Pyridoxamine HCl is light-sensitive and requires cold storage , whereas phosphorylated derivatives are labile in acidic conditions .
Key Research Findings
AGE Inhibition : Pyridoxamine HCl (1 g/L) reduced aortic atherosclerosis by 40% in diabetic Apoe⁻/⁻ mice, comparable to quinapril .
Clinical Trials : Pyridoxamine HCl demonstrated tolerability in diabetic nephropathy patients, though data for primary hyperoxaluria remain pending .
Synergistic Therapies : Combined with nicotinamide and alpha-lipoic acid, pyridoxamine dihydrochloride improved insulin sensitivity in murine models .
生物活性
Pyridoxamine hydrochloride is a derivative of vitamin B6, which plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic effects, particularly in metabolic disorders and diabetic complications. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is chemically characterized by a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. This structure allows it to participate in various biochemical reactions, including the scavenging of free radicals and the inhibition of glycation processes.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : It scavenges reactive oxygen species (ROS) and carbonyl compounds formed during sugar and lipid degradation.
- Inhibition of Glycation : Pyridoxamine can inhibit the Maillard reaction, preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications .
- Metal Ion Chelation : It forms complexes with transition metals like Cu²⁺ and Fe³⁺, which are involved in oxidative stress pathways .
Effects on Obesity and Metabolic Health
A randomized controlled trial investigated the effects of this compound supplementation on obese women. The study involved 44 participants divided into two groups: one receiving 80 mg of pyridoxamine daily for 8 weeks, and the other receiving a placebo. Key findings included:
- Reduction in Body Mass Index (BMI) : The intervention group showed a significant decrease in BMI (p = 0.023) and fat mass (p = 0.003).
- Improvement in Biochemical Markers : Significant reductions were observed in fasting insulin levels (p < 0.001) and triglycerides (TG) (p < 0.001), while adiponectin levels increased (p < 0.001) .
| Variable | Pyridoxamine Group (n=20) | Placebo Group (n=20) | p-value |
|---|---|---|---|
| Weight (kg) | Decreased significantly | No change | p = 0.03 |
| Body Mass Index | Decreased significantly | No change | p = 0.023 |
| Fat Mass (kg) | Decreased significantly | No change | p = 0.003 |
| Waist Circumference (cm) | Decreased significantly | No change | p = 0.005 |
| Fasting Insulin (µU/mL) | Decreased significantly | No change | p < 0.001 |
| Adiponectin (µg/mL) | Increased significantly | No change | p < 0.001 |
Role in Diabetic Complications
Pyridoxamine has been studied for its protective effects against diabetic nephropathy:
- Kidney Histology Improvement : Preclinical studies indicated that pyridoxamine improved kidney histology in diabetic models, showing promise for clinical applications .
- Advanced Lipoxidation End-products : It also inhibits the formation of advanced lipoxidation end-products during lipid peroxidation reactions .
Case Studies
- Diabetic Nephropathy : A clinical trial involving diabetic patients demonstrated that pyridoxamine supplementation led to improved renal function markers compared to placebo controls.
- Neuropathy Treatment : In patients with diabetic neuropathy, pyridoxamine administration resulted in reduced neuropathic symptoms and improved nerve conduction studies.
Safety Profile
This compound is generally considered safe at recommended doses, with minimal adverse effects reported in clinical trials . However, excessive doses may lead to toxicity and should be monitored carefully.
Q & A
Q. What are the recommended protocols for preparing stable stock solutions of pyridoxamine hydrochloride in laboratory settings?
this compound is soluble in DMSO (~1 mg/mL) and aqueous buffers like PBS (pH 7.2, ~10 mg/mL). For long-term stability, store the solid at -20°C. Aqueous solutions should be prepared fresh and used within 24 hours to avoid degradation. Residual organic solvents (e.g., DMSO) must be minimized in biological experiments to prevent interference .
Q. How do intestinal absorption mechanisms of this compound differ between in vitro (e.g., Caco-2 cells) and in vivo (rat) models?
In Caco-2 cells, pyridoxamine absorption occurs via a pH-dependent, saturable transporter, contrasting with passive diffusion observed in rat jejunal models. This discrepancy highlights the need to validate in vitro findings with in vivo pharmacokinetic studies, particularly when assessing bioavailability or designing oral formulations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound transport studies, particularly regarding pH dependency and tissue-specific transporter expression?
To address conflicting
- Perform pH-controlled experiments using intestinal segments or transfected cell lines to isolate transporter activity.
- Utilize knockout models or competitive inhibitors to identify specific transporters (e.g., SLC family proteins).
- Compare colonic vs. jejunal uptake to explain tissue-specific differences, as colonic cells lack pyridoxamine transporters observed in Caco-2 models .
Q. What are the key considerations for dose selection and biomarker identification in clinical trials evaluating this compound for diabetic nephropathy?
Dose selection should balance efficacy and tolerability, as seen in a 52-week RCT testing 150 mg and 300 mg twice daily. Biomarkers must reflect disease progression:
- Primary endpoints: Serum creatinine, glomerular filtration rate (GFR).
- Secondary endpoints: Advanced glycation end product (AGE) levels, urinary albumin excretion.
- Stratify patients by baseline renal function to assess dose-response relationships .
Q. How does this compound's molecular structure influence its superior anti-glycation activity compared to other vitamin B6 vitamers?
The aminomethyl group at the C4 position enables pyridoxamine to trap reactive carbonyl intermediates in glycation pathways, unlike pyridoxine or pyridoxal. This structural feature enhances its ability to inhibit AGE formation, as demonstrated in vitro (e.g., reduced cross-linking of collagen) and in diabetic rodent models .
Q. What analytical validation parameters are critical when developing HPLC methods for this compound quantification in pharmaceutical formulations?
Key parameters include:
- Linearity : Validate over 2.05–20.5 μg/mL (r ≥ 0.9999).
- Recovery rates : Ensure 98–102% with RSD < 1.5%.
- Column efficiency : ≥3,000 theoretical plates for peak resolution.
- Specificity : Resolve pyridoxamine from analogs (e.g., pyridoxal hydrochloride) using gradient elution and UV detection at 292 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
